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Lenalidomide nonanedioic acid

Cat. No.: B12364155
M. Wt: 429.5 g/mol
InChI Key: KKWIKGALCXBOLI-UHFFFAOYSA-N
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Description

Overview of Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs) as Molecular Glues

Immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide (B1683929), and pomalidomide, are a class of therapeutic agents that act as "molecular glues." nih.govacs.org They facilitate the interaction between the E3 ubiquitin ligase cereblon and specific proteins that are not its natural substrates, known as neosubstrates. ashpublications.orgnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of these target proteins by the proteasome.

The key neosubstrates of IMiDs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is critical for the anti-tumor effects of these drugs. ashpublications.orgnih.govmedchemexpress.com

Building on the success of IMiDs, a new generation of more potent and selective compounds known as Cereblon E3 Ligase Modulators (CELMoDs) has been developed. ashpublications.orgnih.govacs.org These agents, such as iberdomide (B608038) and mezigdomide (B2442610), exhibit enhanced binding to cereblon and can overcome resistance mechanisms to earlier IMiDs. ashpublications.orgacs.org

Drug ClassExamplesMechanism of Action
IMiDs Thalidomide, Lenalidomide, PomalidomideAct as molecular glues to induce degradation of neosubstrates via the CRL4-CRBN E3 ligase complex. ashpublications.orgnih.govnih.gov
CELMoDs Iberdomide, MezigdomideMore potent and selective modulators of the cereblon E3 ligase, designed to overcome IMiD resistance. ashpublications.orgacs.org

The Conceptual Framework of Targeted Protein Degradation (TPD) and Proteolysis-Targeting Chimeras (PROTACs)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate specific disease-causing proteins rather than just inhibiting their function. rsc.orgnih.govacs.org This approach utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to achieve selective protein removal. nih.govnews-medical.net

Proteolysis-Targeting Chimeras (PROTACs) are a major class of TPD agents. rsc.orgnih.govefmc.info These are heterobifunctional molecules composed of two distinct ligands connected by a linker. nih.govnews-medical.net One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.govacs.org This dual binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the proteasome. acs.org

Rationale for Lenalidomide Conjugates in Advanced Therapeutic Modalities

The proven ability of lenalidomide to recruit the cereblon E3 ligase makes it an ideal component for constructing PROTACs. By conjugating lenalidomide to a ligand that targets a specific disease-causing protein, researchers can create a PROTAC that hijacks the CRL4-CRBN complex to degrade that protein. medchemexpress.commedchemexpress.cominvivochem.com This approach expands the "druggable" proteome to include proteins that have traditionally been difficult to target with conventional inhibitors. rsc.org

Lenalidomide nonanedioic acid serves as a crucial intermediate in this process. medchemexpress.cominvivochem.commedchemexpress.com The nonanedioic acid component provides a linker of a specific length and chemical nature, which can be further modified to attach a POI-binding ligand, thus completing the PROTAC structure. invivochem.com The properties of this linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately determines the efficiency of protein degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O6 B12364155 Lenalidomide nonanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid

InChI

InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30)

InChI Key

KKWIKGALCXBOLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O

Origin of Product

United States

Molecular Mechanisms of Action in Lenalidomide Nonanedioic Acid Based Degraders

Cereblon (CRBN) Engagement and Conformational Induction by Ligand

The initial and critical step in lenalidomide's mechanism is its direct binding to Cereblon (CRBN). nih.gov CRBN serves as the substrate receptor component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.govmdpi.com

Lenalidomide's glutarimide ring is essential for this interaction, docking into a specific hydrophobic tri-tryptophan pocket on the surface of CRBN. nih.gov This binding event induces a conformational change in CRBN, altering its surface to create a novel interface that is primed for recruiting proteins not typically recognized by this E3 ligase. nih.govnih.gov The isoindolinone ring of the lenalidomide (B1683929) molecule remains exposed on the protein surface, contributing to the new binding interface for neo-substrates. nih.gov This ligand-induced conformational change is the basis for the subsequent recruitment of specific target proteins.

Neo-Substrate Recruitment and E3 Ubiquitin Ligase Complex Formation

Following the conformational change in CRBN, the newly formed drug-protein interface selectively recruits specific target proteins, termed neo-substrates. nih.gov Lenalidomide facilitates and stabilizes the interaction between CRBN and these neo-substrates, forming a ternary complex consisting of CRL4-CRBN, lenalidomide, and the target protein. researchgate.net This process effectively hijacks the E3 ligase machinery. nih.gov

Key neo-substrates identified for lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase Casein Kinase 1 Alpha (CK1α). nih.govnih.govnih.gov The recruitment is highly specific; for instance, while IKZF1 and IKZF3 are targeted, other Ikaros family members like IKZF2 are not. nih.gov This specificity is determined by the precise molecular interactions within the ternary complex. The formation of this complex is the pivotal step that brings the ubiquitin-conjugating enzyme (E2) into close proximity with the neo-substrate, priming it for ubiquitination. nih.gov

Mechanisms of Selective Protein Degradation via Ubiquitin-Proteasome System

Once the ternary complex is formed, the CRL4-CRBN E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 enzyme to lysine residues on the surface of the neo-substrate. mdpi.comnih.gov This process results in the formation of a polyubiquitin chain on the target protein. researchgate.net This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading cellular proteins. mdpi.commdpi.com The proteasome then unfolds and degrades the tagged neo-substrate into smaller peptides, effectively eliminating it from the cell. nih.gov This targeted protein degradation is the ultimate effector mechanism of lenalidomide's action.

The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a central mechanism for lenalidomide's efficacy in multiple myeloma. nih.govnih.govbeyondspringpharma.com These proteins are critical for the survival and proliferation of myeloma cells. researchgate.netbeyondspringpharma.com Quantitative proteomic studies have demonstrated that lenalidomide treatment leads to a significant and selective increase in the ubiquitination of IKZF1 and IKZF3, followed by a sharp decrease in their total protein levels. nih.govnih.gov

The interaction is highly specific, with lenalidomide increasing the binding of IKZF1 and IKZF3 to the CRBN-DDB1 complex. nih.govbeyondspringpharma.com This leads to their subsequent polyubiquitination and proteasomal degradation. nih.govecancer.org The loss of these transcription factors is both necessary and sufficient for the anti-myeloma effects of lenalidomide. nih.gov

Table 1: Effect of Lenalidomide on IKZF1 and IKZF3 Protein Abundance
ProteinLog2 Ratio of Abundance (Lenalidomide vs. Control)Key FunctionDisease Relevance
Ikaros (IKZF1)-1.54Lymphoid Transcription FactorMultiple Myeloma
Aiolos (IKZF3)-2.09Lymphoid Transcription FactorMultiple Myeloma

Data derived from quantitative proteomic analysis in multiple myeloma cells following lenalidomide treatment. nih.gov

In addition to Ikaros and Aiolos, lenalidomide also induces the CRBN-dependent ubiquitination and degradation of Casein Kinase 1 Alpha (CK1α). nih.govsemanticscholar.orgrndsystems.com This mechanism is particularly crucial for the drug's effectiveness in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q (del(5q)). nih.govnih.gov The gene encoding CK1α (CSNK1A1) is located within this commonly deleted chromosomal region, meaning that cells from these patients are haploinsufficient for CK1α. nih.govsemanticscholar.org This pre-existing lower level of CK1α makes the malignant cells highly sensitive to further lenalidomide-induced degradation, providing a clear mechanistic basis for the drug's therapeutic window in this specific disease context. nih.govnih.govsemanticscholar.org

Table 2: Lenalidomide-Induced Changes in Protein Ubiquitination and Abundance
ProteinChange in UbiquitinationChange in Protein AbundancePrimary Disease Context
IKZF1IncreasedDecreasedMultiple Myeloma
IKZF3IncreasedDecreasedMultiple Myeloma
CK1αIncreasedDecreasedMDS with del(5q)
CRBNDecreased (Auto-ubiquitination)No significant changeN/A

Summary of findings from quantitative mass spectrometry studies on myeloid and myeloma cell lines treated with lenalidomide. nih.govnih.gov

The targeted degradation of IKZF1, IKZF3, and CK1α has significant downstream consequences on oncogenic signaling pathways. In multiple myeloma, IKZF1 and IKZF3 are transcriptional activators of Interferon Regulatory Factor 4 (IRF4), which in turn activates the expression of the oncogene c-MYC. nih.gov The degradation of IKZF1 and IKZF3 leads to the downregulation of IRF4 and c-MYC, resulting in the inhibition of myeloma cell proliferation and survival. nih.govnih.gov

In del(5q) MDS, the degradation of the already reduced levels of CK1α leads to the selective death of the malignant clone. nih.gov These findings illustrate how the initial protein degradation event translates into potent and specific anti-cancer activity by disrupting critical survival and proliferation pathways. nih.govnih.gov

Immunomodulatory Modulations Induced by Targeted Protein Degradation

Beyond its direct anti-cancer effects, lenalidomide is known for its potent immunomodulatory activities, which are also a direct result of targeted protein degradation. nih.gov The degradation of IKZF1 and IKZF3 is not limited to cancer cells but also occurs in immune cells, particularly T-cells. nih.gov In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the gene encoding Interleukin-2 (IL-2), a key cytokine for T-cell activation and proliferation. nih.gov

T-lymphocyte Co-stimulation and Cytokine Secretion Profiles

The lenalidomide component of these degraders potently enhances T-lymphocyte function by augmenting co-stimulatory signaling pathways and modulating cytokine production. nih.gov This activity is central to its immunomodulatory effects observed in the treatment of multiple myeloma and other hematologic cancers. nih.govnih.gov

The primary mechanism involves lenalidomide's binding to the CRBN E3 ubiquitin ligase, which in turn targets specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. nih.govmdpi.comresearchgate.net The degradation of these repressors leads to a cascade of downstream effects within T-cells:

Enhanced T-cell Proliferation and Activation: By degrading IKZF3, a repressor of the interleukin-2 (IL-2) gene, lenalidomide treatment leads to increased IL-2 transcription and production. nih.govresearchgate.net IL-2 is a critical cytokine for T-cell proliferation, survival, and differentiation. This leads to an expansion of both CD4+ and CD8+ T-cell populations.

Increased Co-stimulation: Lenalidomide has been shown to amplify T-cell receptor (TCR) signaling. Upon TCR ligation, it enhances the phosphorylation of proteins within the CD28 co-stimulatory pathway, leading to greater activation of downstream signaling cascades that promote T-cell effector responses. nih.gov

Modulation of Cytokine Secretion: Beyond IL-2, lenalidomide influences the secretion of other key cytokines. Studies have shown that it promotes a Th1-type immune response, characterized by increased production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by T-cells. nih.govresearchgate.net Conversely, it can inhibit the production of pro-inflammatory cytokines like TNF-α from monocytes. researchgate.net This dual action helps to suppress inflammation while boosting anti-tumor T-cell activity. nih.gov

In patients with follicular lymphoma, lenalidomide treatment has been observed to induce a dramatic, albeit transient, increase in peripheral blood T-cell proliferation and trigger an activated phenotype in these cells. nih.gov

Table 1: Effects of the Lenalidomide Moiety on T-Lymphocyte Activity

EffectMechanismKey Cytokines InvolvedReferences
Increased T-Cell Proliferation Degradation of IKZF1 and IKZF3 transcription factors, leading to de-repression of IL-2 gene.Interleukin-2 (IL-2) nih.govresearchgate.net
Enhanced T-Cell Activation Amplification of CD28 co-stimulatory pathway signaling upon T-cell receptor ligation.- nih.gov
Modulation of Cytokine Profile Promotion of a Th1 immune response; inhibition of monocyte-derived pro-inflammatory cytokines.Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.netresearchgate.net

Natural Killer (NK) Cell Activation and Enhanced Cytotoxicity

The lenalidomide moiety is a potent activator of Natural Killer (NK) cells, enhancing their innate ability to recognize and eliminate malignant cells. This contributes to its anti-tumor effects and is a key aspect of its immunomodulatory profile. sums.ac.irunito.it Lenalidomide augments NK cell anti-tumor functions through both direct and indirect mechanisms.

Direct Effects on NK Cells:

Enhanced Cytotoxicity: In the presence of IL-2, lenalidomide directly enhances the cytotoxic capabilities of NK cells against tumor targets. nih.gov Treatment with lenalidomide can increase the expression and release of cytotoxic molecules such as granzyme B. astctjournal.orgsemanticscholar.org

Lowered Activation Threshold: Lenalidomide has been shown to lower the activation threshold for NK cells, allowing them to respond to lower densities of activating ligands on cancer cells. This effect has been observed for both CD16- and NKG2D-mediated activation. nih.gov

Actin Remodeling: At the cellular level, lenalidomide augments the remodeling of cortical actin within the NK-cell immune synapse, which is a critical process for the targeted delivery of lytic granules to the tumor cell. nih.gov

Indirect Effects and Enhancement of ADCC:

Cytokine-Mediated Activation: As mentioned, lenalidomide stimulates T-cells to produce IL-2, which is a potent growth and activation factor for NK cells. nih.gov

Antibody-Dependent Cellular Cytotoxicity (ADCC): Lenalidomide significantly enhances ADCC, a process where NK cells recognize and kill antibody-coated target cells. semanticscholar.orgnih.gov It boosts NK cell-mediated ADCC of tumor cells targeted by therapeutic antibodies like rituximab and trastuzumab. nih.gov This enhancement is associated with increased IFN-γ production and is dependent on activating receptors like NKG2D. nih.gov

Overcoming Immune Suppression: The tumor microenvironment often contains immunosuppressive factors like IL-6 and TGF-β1 that inhibit NK cell function. nih.gov Lenalidomide can overcome this suppression by blocking the signaling pathways (STAT3 and SMAD2/3) activated by these cytokines, thereby restoring NK cell cytotoxicity and IFN-γ secretion. nih.gov

Table 2: Impact of the Lenalidomide Moiety on Natural Killer (NK) Cell Function

ActivityFindingResearch ModelReferences
Direct Cytotoxicity Lysis of Daudi lymphoma cells by primary human NK cells increased from 13% to 30% with 10 µM lenalidomide.In vitro (human NK cells) nih.gov
ADCC Enhancement Increased killing of cetuximab-coated colorectal cancer cells from 19% to 39% with 10 µM lenalidomide.In vitro (human NK cells) nih.gov
ADCC Enhancement Increased killing of trastuzumab-coated breast cancer cells from 12% to 44% with 1 µM lenalidomide.In vitro (human NK cells) nih.gov
Overcoming Suppression Blocks IL-6 and TGF-β1-mediated suppression of NK cell cytotoxicity and IFN-γ secretion.In vitro (purified NK cells) nih.gov

Anti-angiogenic Potency of Lenalidomide Conjugates

A key mechanism contributing to the anti-cancer activity of lenalidomide, and by extension conjugates that incorporate it, is its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. aacrjournals.orgnih.gov Lenalidomide interferes with multiple key events in the angiogenic process. aacrjournals.org

Lenalidomide's anti-angiogenic effects are exerted primarily on endothelial cells and include:

Inhibition of Cell Migration: Lenalidomide significantly inhibits the migration of endothelial cells, a crucial step in the formation of new vessels. nih.gov This effect is more potent than its impact on cell proliferation. nih.gov

Inhibition of Vessel Formation: In various in vitro and in vivo models, lenalidomide has been shown to inhibit the formation of capillary-like tubes and sprouts from existing blood vessels in a dose-dependent manner. aacrjournals.orgnih.gov In assays using human umbilical arterial rings, lenalidomide consistently inhibits sprout formation. nih.gov

Modulation of Signaling Pathways: The anti-migratory and anti-angiogenic effects are linked to the inhibition of key signaling pathways within endothelial cells. Lenalidomide has been found to inhibit the VEGF-induced phosphorylation of Akt, a central protein in cell survival and migration pathways. aacrjournals.orgnih.gov It also interferes with the formation of adherens junctions, which are critical for the structural integrity of new vessels. nih.gov

Suppression of Pro-Angiogenic Factors: Lenalidomide can suppress the expression of critical pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). spandidos-publications.commdpi.com In hepatocellular carcinoma cells, lenalidomide treatment led to a significant, dose-dependent reduction in VEGF expression. spandidos-publications.com It can also inhibit lymphangiogenesis (the formation of lymphatic vessels) by reducing the number of VEGF-C-expressing macrophages in the tumor microenvironment. aacrjournals.org

Effects in Hypoxia: The drug demonstrates a strong inhibitory effect on cord formation by endothelial cells under hypoxic (low oxygen) conditions, which are typical in the tumor microenvironment and are a major driver of angiogenesis. nih.gov

Table 3: Summary of Anti-Angiogenic Effects of the Lenalidomide Moiety

Angiogenic ProcessEffect of LenalidomideAssociated MechanismReferences
Endothelial Cell Migration Significant inhibitionInhibition of growth factor-induced Akt phosphorylation nih.gov
Tube/Sprout Formation Dose-dependent inhibition of microvessel sprouting and cord formationInhibition of VEGF-induced PI3K-Akt signaling; disruption of adherens junctions aacrjournals.orgnih.gov
Gene/Protein Expression Downregulation of VEGF and VEGF-CReduced expression in tumor cells; reduction of VEGF-C+ macrophages spandidos-publications.commdpi.comaacrjournals.org
In Vivo Angiogenesis Attenuation of growth factor-induced angiogenesisDose-dependent inhibition of vascularization nih.gov

Preclinical Pharmacological and Biological Evaluations of Lenalidomide Conjugates

In Vitro Anti-proliferative and Apoptosis-Inducing Activities in Malignant Cell Lines

Lenalidomide (B1683929) itself exhibits anti-proliferative and apoptosis-inducing effects in various hematological cancer cell lines. nih.gov When incorporated into a PROTAC, these activities are often enhanced and targeted towards specific cancer types depending on the protein of interest the PROTAC is designed to degrade.

The anti-proliferative activity of lenalidomide-based PROTACs is typically assessed using cell viability assays, such as the MTT or CCK-8 assay, in a panel of malignant cell lines. For instance, a study on a series of STAT3-targeting PROTACs, which utilized lenalidomide to recruit CRBN, identified SD-36 as a potent and selective STAT3 degrader. mdpi.com This compound induced proteolysis of STAT3 and demonstrated significant anti-proliferative effects in lymphoma and leukemia cell lines, with DC50 values (the concentration required to degrade 50% of the target protein) in the nanomolar range. mdpi.com

Similarly, the pro-apoptotic activity of these conjugates is evaluated through methods like Annexin V/PI staining followed by flow cytometry, or by measuring the levels of key apoptosis-related proteins such as cleaved caspases and PARP. For example, ARV-825, a BET-targeting PROTAC that uses a lenalidomide derivative, was shown to effectively induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by degrading BET proteins and suppressing downstream targets like c-Myc. mdpi.com

A hypothetical data table for a lenalidomide nonanedioic acid-based PROTAC targeting a specific kinase (Kinase X) might look like the following, based on typical findings for similar compounds:

Cell LineCancer TypeTarget Kinase X Degradation (DC50, nM)Anti-proliferative Activity (IC50, nM)Induction of Apoptosis (% of Annexin V positive cells)
Cell Line ALeukemia152560% at 50 nM
Cell Line BLymphoma203555% at 50 nM
Cell Line CMultiple Myeloma122065% at 50 nM
Cell Line DNon-hematological>1000>1000<5% at 50 nM

This table is illustrative and not based on actual data for a "this compound" conjugate.

In Vivo Anti-Tumor Efficacy in Preclinical Models

The in vivo anti-tumor efficacy of lenalidomide-based PROTACs is a critical step in their preclinical evaluation. These studies are typically conducted in animal models, most commonly immunodeficient mice bearing xenografts of human cancer cell lines. For example, in a xenograft model of T-ALL, the BET-targeting PROTAC ARV-825 significantly reduced tumor growth. mdpi.com

The assessment of in vivo efficacy involves monitoring tumor volume over time in treated versus control groups. Pharmacodynamic markers, such as the degradation of the target protein in tumor tissue, are also measured to correlate with anti-tumor activity. For instance, a study of the pan-Akt degrader INY-03-041, which conjugates an Akt inhibitor to lenalidomide via a hydrocarbon linker, demonstrated superior inhibition of cancer cell growth compared to the Akt inhibitor alone. nih.gov

A representative data table summarizing in vivo efficacy for a hypothetical this compound-based PROTAC might be presented as follows:

Preclinical ModelTreatment GroupTumor Growth Inhibition (%)Target Degradation in Tumor (%)
Leukemia XenograftVehicle Control00
Leukemia XenograftPROTAC-XYZ (10 mg/kg)7585
Lymphoma XenograftVehicle Control00
Lymphoma XenograftPROTAC-XYZ (10 mg/kg)6880

This table is illustrative and not based on actual data for a "this compound" conjugate.

Assessment of Neo-substrate Selectivity and Potential Off-Target Degradation

A key aspect of developing lenalidomide-based PROTACs is understanding their selectivity. This includes both the selectivity for the intended target protein over other proteins and the selectivity of the lenalidomide moiety for its natural "neo-substrates." Lenalidomide itself induces the degradation of specific lymphoid transcription factors, IKZF1 and IKZF3, and in some contexts, CK1α. nih.govresearchgate.net It is crucial to assess whether the PROTAC retains this activity and to what extent it might degrade other, unintended proteins (off-targets).

Recent research has shown that modifications to the lenalidomide molecule can control neo-substrate selectivity. For example, modifications at the 6-position of lenalidomide have been shown to be essential for controlling which neo-substrates are degraded. nih.govresearchgate.net A 6-fluoro lenalidomide derivative, for instance, selectively degraded IKZF1, IKZF3, and CK1α, which are involved in anti-cancer activity, while sparing other neo-substrates linked to developmental side effects. nih.govresearchgate.net PROTACs built with these modified lenalidomide derivatives were found to have the same neo-substrate selectivity. nih.govresearchgate.net

The assessment of off-target degradation is often performed using unbiased proteomic techniques, such as mass spectrometry-based approaches, to compare the proteome of cells treated with the PROTAC to control cells. This allows for a global view of protein level changes and the identification of any unintended degradation events.

Structure-Activity Relationship (SAR) Studies for Optimized Conjugate Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the design of PROTACs. For lenalidomide-based conjugates, SAR studies explore how changes in the three main components—the target protein ligand, the linker, and the E3 ligase ligand—affect the potency, selectivity, and physicochemical properties of the molecule.

SAR studies often involve synthesizing a library of PROTACs with varying linker lengths and compositions and then evaluating their degradation efficiency, anti-proliferative activity, and other biological properties. For instance, a study on ATR-targeted PROTACs synthesized a library of compounds with different linkers, leading to the identification of a lenalidomide-based PROTAC, 42i, as a promising candidate for further development. nih.gov

The following table illustrates a hypothetical SAR study for a lenalidomide-based PROTAC, where the length of a dicarboxylic acid linker is varied:

CompoundLinker (Dicarboxylic Acid)Linker Carbon Chain LengthTarget Degradation (DC50, nM)Anti-proliferative Activity (IC50, nM)
PROTAC-AGlutaric Acid5150200
PROTAC-BPimelic Acid75075
PROTAC-CSuberic Acid82540
PROTAC-D Nonanedioic Acid 9 30 50
PROTAC-ESebacic Acid1080100

This table is illustrative and not based on actual data for a "this compound" conjugate, but demonstrates the principles of SAR based on linker length.

Advanced Delivery Systems and Targeted Therapeutic Strategies with Lenalidomide Conjugates

Prodrug Formulations for Enhanced Biodistribution and Controlled Release

Prodrug strategies involve chemically modifying a drug to create an inactive or less active precursor that is converted into the active form at a specific site in the body. This approach offers the potential to improve the biodistribution of lenalidomide (B1683929) and control its release, thereby maximizing its therapeutic effect while minimizing systemic toxicity. nih.gov

Redox-Responsive Prodrug Architectures

One promising strategy involves the design of redox-responsive prodrugs. nih.gov These prodrugs are engineered to be stable in the bloodstream but are cleaved to release the active drug in response to the higher levels of reducing agents, such as glutathione, found within the tumor microenvironment. nih.gov For instance, a redox-responsive prodrug of lenalidomide, disulfide-lenalidomide-methoxy polyethylene (B3416737) glycol (LND-DSDA-mPEG), has been developed. nih.gov This nano-prodrug demonstrated effective targeted delivery of lenalidomide to brain tissues in preclinical models, suggesting its potential for treating primary central nervous system lymphoma. nih.gov The disulfide bond in the linker remains intact in the general circulation but is cleaved in the redox-rich environment of tumor cells, triggering the release of lenalidomide.

pH-Triggered Drug Release Mechanisms

The acidic microenvironment of tumors and the lower pH within cellular compartments like endosomes and lysosomes provide another trigger for controlled drug release. rloginconsulting.comnih.gov pH-sensitive linkers can be incorporated into lenalidomide conjugates, which remain stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the acidic conditions of the tumor. rloginconsulting.comacs.org For example, polymeric micelles with endosomal pH-sensitivity have been shown to be an effective approach for the intracellular release of payloads. rloginconsulting.com This strategy can enhance the selective delivery of lenalidomide to cancer cells and its subsequent release within the cell, improving its anti-tumor activity. acs.orgrsc.org

Nanoparticle-Mediated Drug Delivery of Lenalidomide Conjugates

Nanoparticles offer a versatile platform for the delivery of lenalidomide conjugates, providing opportunities to improve drug solubility, stability, and targeting. jchemrev.comnih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, are being investigated for this purpose. jchemrev.comnih.gov

Polyethylene Glycol (PEGylation) for Nanocarrier Functionalization

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify the surface of nanocarriers. tandfonline.commdpi.com This process, known as PEGylation, creates a protective layer around the nanoparticle, which can:

Prolong Circulation Time: PEGylation helps to reduce the recognition and clearance of nanoparticles by the mononuclear phagocyte system, thereby extending their circulation time in the bloodstream. tandfonline.comnih.gov

Improve Stability: The PEG layer can enhance the stability of the nanocarrier and its drug payload. mdpi.com

Enhance Tumor Accumulation: By increasing circulation time, PEGylated nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect, leading to their passive accumulation in tumor tissues. tandfonline.com

PEGylated gold nanoparticles have been developed for the delivery of lenalidomide, demonstrating the feasibility of this approach. acs.orgnih.gov

Ligand-Directed Targeting to Malignant Cells

To further enhance the specificity of drug delivery, nanoparticles can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. biorxiv.orgmdpi.commdpi.com This active targeting strategy can significantly increase the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues. nih.gov

Examples of targeting ligands include:

Antibodies: Monoclonal antibodies that recognize tumor-specific antigens can be conjugated to nanoparticles. mdpi.com

Peptides: Small peptides that bind to specific receptors on cancer cells can be used as targeting moieties.

Folic Acid: Folic acid receptors are often overexpressed on various cancer cells, making folic acid a useful ligand for targeted drug delivery. nih.gov

Hybrid gold nanovectors have been functionalized with folic acid for the targeted delivery of lenalidomide, illustrating the potential of this strategy. acs.orgnih.gov

Strategies for Overcoming Biological Barriers

The journey of a drug from administration to its target site is fraught with numerous biological barriers, including the blood-brain barrier, the tumor stroma, and cellular membranes. nih.gov Nanoparticle-based delivery systems for lenalidomide conjugates are being designed to overcome these obstacles.

Bypassing the Blood-Brain Barrier: As demonstrated by the redox-responsive lenalidomide nano-prodrug, specific formulations can be designed to cross the blood-brain barrier, a significant challenge in treating brain tumors. nih.gov

Penetrating the Tumor Microenvironment: The dense extracellular matrix of solid tumors can impede drug penetration. nih.gov Strategies to overcome this include the use of enzymes to degrade the matrix or physical methods like ultrasound to enhance permeability. nih.gov

Cellular Uptake and Endosomal Escape: For intracellular drug action, nanoparticles must be efficiently taken up by cancer cells and, in many cases, escape from endosomes to release their payload into the cytoplasm. acs.org Ligand-directed targeting can enhance cellular uptake, and pH-responsive linkers can facilitate endosomal escape. rloginconsulting.combiorxiv.orggoogle.com

By rationally designing lenalidomide conjugates and their delivery systems, researchers are paving the way for more effective and targeted cancer therapies. These advanced strategies hold the promise of improving patient outcomes by maximizing the therapeutic potential of lenalidomide while minimizing its side effects.

Overcoming Therapeutic Resistance Through Lenalidomide Conjugate Design

Molecular Mechanisms Underlying Resistance to Lenalidomide-Based Therapies

Resistance to lenalidomide (B1683929) is a complex phenomenon driven by various molecular and cellular adaptations within cancer cells. These adaptations often disrupt the drug's primary mechanism of action or activate compensatory signaling pathways that promote cell survival.

Cereblon and CRL4 E3 Ligase Complex Alterations

The primary target of lenalidomide is Cereblon (CRBN), which acts as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov This complex, also comprising DNA damage-binding protein 1 (DDB1), Cullin-4A (CUL4A), and regulator of cullins 1 (ROC1), is responsible for tagging specific proteins for proteasomal degradation. nih.govmdpi.com Lenalidomide functions as a "molecular glue," binding to CRBN and altering its substrate specificity to induce the degradation of neo-substrates like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival. nih.govnih.gov

Disruptions within the CRL4^CRBN^ pathway are the most well-documented mechanisms of lenalidomide resistance. nih.gov Key alterations include:

Reduced CRBN Expression: Low levels of CRBN protein are frequently observed in resistant cells and are correlated with a poor response to the drug. nih.gov

CRBN Mutations: Genetic mutations in the CRBN gene, including point mutations, deletions, or splice variants (particularly those lacking exon 10), can prevent lenalidomide from binding effectively or render the protein non-functional. researchgate.netfrontiersin.org

Alterations in Complex Components: While less common, genetic changes in other components of the CRL4^CRBN^ E3 ligase complex or its regulatory proteins, such as the COP9 signalosome (CSN), can also contribute to resistance. frontiersin.orgashpublications.org The CSN complex, for instance, regulates CRL4^CRBN^ activity, and its dysfunction can lead to the degradation of CRBN itself, thereby inducing resistance. frontiersin.org

Table 1: Alterations in the CRL4-CRBN Pathway Associated with Lenalidomide Resistance
ComponentType of AlterationConsequenceReference
Cereblon (CRBN)Downregulation of gene/protein expressionInsufficient target for lenalidomide binding. nih.gov
Cereblon (CRBN)Point mutations or structural variantsImpaired lenalidomide binding or protein function. researchgate.netnih.gov
Cereblon (CRBN)Alternative splicing (e.g., exon 10 deletion)Production of a non-functional protein that cannot mediate degradation. researchgate.netfrontiersin.org
COP9 Signalosome (CSN)Loss-of-function mutations/deletionsIncreased auto-ubiquitination and degradation of CRBN, leading to lower levels. frontiersin.org
Ikaros (IKZF1)/Aiolos (IKZF3)Mutations preventing CRBN bindingNeo-substrates are no longer recognized for degradation. mdpi.com

Adaptive Transcriptional Rewiring and Oncogenic Enhancer Plasticity

Cancer cells can develop resistance by rewiring their transcriptional circuits to bypass their dependency on the pathways targeted by lenalidomide. ashpublications.org Lenalidomide's efficacy is linked to the degradation of IKZF1 and IKZF3, which are transcription factors that occupy critical gene enhancers, including those that sustain the expression of the primary oncogene MYC. researchgate.net

In resistant cells, a phenomenon known as oncogenic enhancer plasticity allows the cancer to maintain the expression of crucial survival genes even after IKZF1/IKZF3 are degraded. ashpublications.orgnih.gov This adaptive mechanism involves the recruitment of alternative transcription factors to these enhancer regions. For example, the transcription factor ETV4 has been shown to bind to the same enhancers as IKZF1, effectively substituting for it in resistant cells. researchgate.net This substitution maintains the enhancer's activity and the recruitment of co-activators like BRD4 and CBP/p300, ensuring continued MYC expression and cell survival, thus uncoupling the cell from its original dependency on Ikaros. ashpublications.orgresearchgate.net This transcriptional plasticity represents a significant, CRBN-independent mechanism of resistance. researchgate.net

Role of RNA Editing Enzymes in Immune Evasion

Recent research has implicated RNA editing enzymes, particularly Adenosine Deaminase Acting on RNA 1 (ADAR1), as novel drivers of lenalidomide resistance and immune evasion. researchgate.netcore.ac.uk RNA editing is a post-transcriptional process that can alter RNA sequences, affecting gene expression, protein function, and the immunogenicity of RNA molecules. nih.govpharmasalmanac.com

ADAR1's primary role is to edit endogenous double-stranded RNA (dsRNA), marking it as "self" to prevent the activation of innate immune sensors that would otherwise trigger an inflammatory response. nih.gov In cancer, high levels of ADAR1 have been associated with tumor progression and immune evasion. nih.govresearchgate.net Studies have identified ADAR1 as a driver of lenalidomide resistance in multiple myeloma. researchgate.net High ADAR1 expression correlates with reduced patient survival and promotes resistance by modulating the dsRNA-sensing pathway. researchgate.net This creates a pro-survival state and allows cancer cells to evade both drug-induced apoptosis and immune system surveillance. researchgate.netmdpi.com

Rational Design of Novel Lenalidomide Conjugates to Circumvent Resistance

To overcome these resistance mechanisms, researchers are designing novel lenalidomide conjugates. These next-generation agents aim to either restore the drug's primary function in resistant cells or engage new anti-cancer pathways. A key intermediate in the synthesis of some of these advanced molecules is Lenalidomide nonanedioic acid , which serves as a conjugate linking the lenalidomide-based E3 ligase ligand to a linker, facilitating the creation of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.cominvivochem.com

Development of Conjugates with Enhanced Cereblon-Binding Potency

One direct strategy to combat resistance, especially that caused by lower CRBN levels or mutations that weaken drug binding, is to develop compounds with a much higher affinity for Cereblon. frontiersin.org These agents, known as CRBN E3 Ligase Modulators (CELMoDs), are designed to bind to CRBN more potently than lenalidomide. mdpi.com

This enhanced binding can overcome resistance by effectively engaging the reduced amount of available CRBN in resistant cells. nih.gov Preclinical studies have shown that CELMoDs like iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480) are more potent than lenalidomide and can induce degradation of Ikaros and Aiolos even in lenalidomide-resistant cell lines. nih.govmdpi.com This increased potency is achieved through structural modifications that create more extensive interactions with the CRBN protein, sometimes outside the traditional thalidomide-binding pocket. mdpi.com

Table 2: Comparison of Cereblon Binders
CompoundClassRelative CRBN Binding Affinity (IC50)Key FeatureReference
LenalidomideIMiD~0.286 µM - 0.395 µMBaseline immunomodulatory drug. rsc.orgacs.org
PomalidomideIMiDMore potent than lenalidomide.Effective in some lenalidomide-resistant cases. acs.org
Iberdomide (CC-220)CELMoD~0.06 µMHigher affinity for CRBN than IMiDs. mdpi.com
Mezigdomide (CC-92480)CELMoD~0.03 µMHighest potency for CRBN binding and neosubstrate degradation among listed CELMoDs. mdpi.com

Engineering for Altered Neo-substrate Selectivity in Resistant Cell Lines

A more sophisticated approach involves chemically modifying the lenalidomide scaffold to alter its neo-substrate profile. nih.gov The goal is to create conjugates that can either degrade the canonical targets (IKZF1/3) more efficiently or degrade entirely new proteins that are critical for the survival of resistant cells. nih.govresearchgate.net

Small structural changes to the lenalidomide molecule can significantly alter which proteins are recruited to the CRL4^CRBN^ complex for degradation. acs.org Research has shown that modifications at specific positions on the lenalidomide structure can enhance selectivity for certain neo-substrates over others. nih.gov For example, modifying the 6-position of lenalidomide with a fluorine atom (6-fluoro lenalidomide) was found to more strongly degrade IKZF1 and IKZF3 compared to the parent drug, while showing less degradation of other neo-substrates like SALL4, which is linked to teratogenicity. nih.gov

This principle allows for the engineering of "biased" degraders or PROTACs. By linking a modified lenalidomide derivative to a warhead that binds a different protein of interest, it's possible to create a molecule that selectively degrades a target relevant to a specific resistance pathway, thereby re-sensitizing the cancer cells to therapy. researchgate.netmdpi.com

Table 3: Examples of Lenalidomide Derivatives with Altered Selectivity
DerivativeModificationEffect on Neo-substrate DegradationTherapeutic ImplicationReference
6-fluoro lenalidomideFluorine atom at the 6-positionIncreased degradation of IKZF1/IKZF3; decreased degradation of SALL4.Potentially enhanced anti-myeloma effect with a better safety profile. nih.gov
6-chloro lenalidomideChlorine atom at the 6-positionSelective interaction with IKZF1.Higher specificity for a key therapeutic target. nih.gov
CC-885Diversification of the IMiD scaffoldInduces degradation of a novel neo-substrate, GSPT1.Creates new clinical opportunities by targeting different cellular pathways. acs.org

Preclinical Combination Strategies with Lenalidomide Conjugates for Synergistic Effects

Following a comprehensive review of publicly available scientific literature and research databases, no specific preclinical studies detailing combination strategies for the chemical compound "this compound" have been identified. The conducted searches for this specific lenalidomide conjugate did not yield results pertaining to its evaluation in synergistic anticancer strategies.

Research in the broader field of lenalidomide and its derivatives is active, with numerous studies investigating the parent compound, lenalidomide, in combination with other therapeutic agents to enhance its efficacy and overcome resistance. These studies often focus on synergistic interactions in hematological malignancies like multiple myeloma. For instance, preclinical models have shown synergistic effects when combining lenalidomide with agents such as BTK inhibitors, anti-CD38 antibodies, and other immunomodulatory drugs.

However, the specific data on "this compound" required to populate this section—including detailed research findings and data tables on its combination with other therapies—is not available in the public domain based on the performed searches. The development of lenalidomide conjugates is an ongoing area of cancer research, but specific preclinical data for the "nonanedioic acid" conjugate in combination regimens has not been reported in the available resources.

Future Perspectives and Emerging Research Directions for Lenalidomide Nonanedioic Acid and Its Conjugates

Expansion of the Druggable Proteome through Advanced PROTAC Architectures

The "druggable proteome" has traditionally been limited to proteins with well-defined binding pockets that can be targeted by small molecule inhibitors. However, a vast number of disease-relevant proteins, including transcription factors and scaffolding proteins, lack such sites and have been deemed "undruggable." nih.gov PROTACs, by their very nature, offer a solution to this long-standing challenge. nih.govmdpi.com Their event-driven, catalytic mechanism allows for the degradation of proteins without the need for high-affinity binding to a functional site. explorationpub.com

Lenalidomide (B1683929) nonanedioic acid is instrumental in the construction of advanced PROTAC architectures that are pushing the boundaries of the druggable proteome. The nonanedioic acid component provides a flexible and optimizable linker, the length and composition of which are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.commdpi.com This linker bridges the lenalidomide moiety, which recruits the Cereblon (CRBN) E3 ligase, and a warhead that binds to the protein of interest. mdpi.commdpi.com

One notable example of its application is in the synthesis of LHF418, a potent degrader of SOS1, a protein that has been notoriously difficult to target with conventional inhibitors. invivochem.com Lenalidomide nonanedioic acid serves as a key intermediate in the creation of such PROTACs, demonstrating its utility in bringing previously intractable targets within therapeutic reach. invivochem.com The ability to chemically modify the nonanedioic acid linker allows for fine-tuning of the PROTAC's properties, including its solubility, cell permeability, and the geometry of the ternary complex, all of which are crucial for efficient and selective protein degradation. explorationpub.com

ComponentFunction in PROTACKey Feature of this compound
Lenalidomide Recruits the CRBN E3 ubiquitin ligase. mdpi.commedchemexpress.comProvides the anchor for hijacking the ubiquitin-proteasome system.
Nonanedioic Acid Acts as a flexible linker. invivochem.comConnects the lenalidomide moiety to the warhead targeting the protein of interest. Its length and composition are critical for ternary complex formation. explorationpub.com
Warhead Binds to the target protein.Enables the targeting of a wide range of proteins, including those previously considered "undruggable."

Development of Multi-Targeting and PROTAC-Enabled Degraders for Complex Diseases

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has spurred the development of therapeutic strategies that can simultaneously engage several targets. This compound is a valuable tool in the design of multi-targeting PROTACs and PROTAC-enabled degraders for such complex diseases.

By incorporating multiple warheads or designing warheads that can bind to several proteins of interest, PROTACs can be engineered to induce the degradation of more than one disease-driving protein. The nonanedioic acid linker's versatility allows for the attachment of different ligands, facilitating the creation of these sophisticated multi-targeting constructs. For instance, researchers have successfully developed dual degraders for proteins like Bcl-XL and Bcl-2. mdpi.com

Furthermore, modifications to the lenalidomide core itself can influence the selectivity of the resulting PROTAC. For example, modifications at the 6-position of lenalidomide can control the selectivity of neosubstrate degradation, allowing for more precise targeting and potentially reducing off-target effects. nih.govnih.govresearchgate.net This level of chemical control is crucial when designing therapies for complex diseases where hitting a specific set of targets while sparing others is paramount. The development of PROTACs that can degrade both a primary oncogene and a protein involved in a resistance pathway is a particularly promising avenue of research for overcoming cancer drug resistance. frontiersin.org

Integration of Degradation-Based Therapies with Immunotherapeutic Approaches

The immunomodulatory properties of lenalidomide are well-established. medchemexpress.com It enhances T-cell and NK-cell function, in part by degrading the lymphoid transcription factors IKZF1 and IKZF3. nih.gov This inherent immunological activity of the lenalidomide component of PROTACs built with this compound opens up exciting possibilities for combining degradation-based therapies with immunotherapy.

The degradation of specific proteins within cancer cells can lead to the increased presentation of tumor antigens, making the cancer cells more visible to the immune system. For example, the degradation of the T-cell protein tyrosine phosphatase (TC-PTP) using a lenalidomide-based PROTAC has been shown to enhance interferon-gamma (IFN-γ) signaling and MHC-I expression, thereby boosting anti-tumor immunity. rsc.org

Moreover, lenalidomide has been shown to synergize with immune checkpoint inhibitors like PD-1 blockers. researchgate.net By degrading Ikzf1 and Ikzf3 in T-cells, lenalidomide can bypass the need for CD28 co-stimulation, a frequent limiting factor in the efficacy of PD-1 immunotherapy. researchgate.net This suggests that PROTACs utilizing a this compound linker could not only directly target cancer cells for degradation but also potentiate the effects of concurrent immunotherapies, leading to more durable and robust anti-cancer responses. The development of such combination therapies represents a powerful strategy for treating a wide range of malignancies.

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing Lenalidomide nonanedioic acid derivatives?

Answer:

  • Synthetic Route Optimization : Use reaction condition screening (e.g., solvent polarity, temperature, catalyst) to optimize yield. For example, esterification of nonanedioic acid (C17H32O4, ) requires inert conditions due to its reactivity with strong oxidizers ().
  • Characterization : Employ HPLC for purity analysis (≥95%) and NMR for structural confirmation. For impurities like Lenalidomide Impurity 50, reference pharmacopeial standards (USP/EP) for traceability ( ).
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to align with ICH guidelines. Nonanedioic acid derivatives may require protection from moisture ().

Advanced: How can molecular dynamics (MD) simulations elucidate the binding mechanisms of nonanedioic acid to biological targets?

Answer:

  • Simulation Parameters : Use force fields (e.g., AMBER or CHARMM) to model electrostatic interactions, such as the sustained bond between Arg169 and the carbonyl group of nonanedioic acid ().
  • Trajectory Analysis : Track interatomic distances (e.g., C1 of nonanedioic acid vs. CZ of Arg169) over 100+ ns simulations to identify stable binding conformations ().
  • Validation : Compare simulated binding free energies (MM/PBSA) with experimental IC50 values to resolve discrepancies in ligand-receptor affinity data.

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Ventilation : Ensure fume hoods or local exhaust systems are used during synthesis to mitigate inhalation risks ().
  • Personal Protective Equipment (PPE) : Wear impermeable gloves (nitrile or neoprene) and safety goggles. Avoid skin contact due to potential irritant effects ().
  • Storage : Keep sealed in original containers at room temperature, away from oxidizers ().

Advanced: How should researchers address contradictory data on Lenalidomide’s efficacy in combination with nonanedioic acid derivatives?

Answer:

  • Meta-Analysis Framework : Aggregate data from trials like Myeloma XI ( ) and preclinical studies, adjusting for covariates (e.g., patient stratification, dose regimens).
  • Mechanistic Studies : Use transcriptomic profiling (RNA-seq) to identify biomarkers (e.g., CRBN expression) that correlate with response variability.
  • Statistical Reconciliation : Apply Bayesian models to weigh evidence quality, prioritizing peer-reviewed studies over preprint data ().

Basic: What analytical methodologies are validated for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ: 0.1 ng/mL).
  • Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference ( ).
  • Validation Parameters : Assess linearity (1–1000 ng/mL), intraday/interday precision (CV <15%), and recovery rates (≥80%) per FDA guidelines.

Advanced: How can computational chemistry resolve ambiguities in the acid-base behavior of nonanedioic acid under physiological conditions?

Answer:

  • pKa Prediction : Use software like MarvinSuite or SPARC to calculate dissociation constants for both carboxylic groups, accounting for solvent effects ( ).
  • Titration Simulations : Compare computed titration curves with experimental data to identify deviations caused by ionic strength or temperature.
  • Protonation State Mapping : Apply DFT (B3LYP/6-31G*) to determine dominant species at pH 7.4, critical for pharmacokinetic modeling.

Basic: What steps ensure reproducibility in synthesizing nonanedioic acid dibutyl ester from Lenalidomide intermediates?

Answer:

  • Reagent Purity : Source dibutyl esters with ≥99% purity to minimize side reactions ( ).
  • Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track esterification progress.
  • Post-Synthesis Workup : Purify via column chromatography (silica gel, gradient elution) and confirm identity via FT-IR (C=O stretch at 1720 cm⁻¹) ( ).

Advanced: What strategies mitigate bias when interpreting in vitro vs. in vivo data for Lenalidomide-nonanedioic acid conjugates?

Answer:

  • Cross-Validation : Compare IC50 values from cell-based assays (e.g., MM1.S myeloma cells) with murine xenograft tumor reduction data ( ).
  • Pharmacokinetic Bridging : Model plasma concentration-time profiles using PBPK simulations to adjust for species-specific metabolism.
  • Confounder Control : Apply propensity score matching in retrospective studies to balance covariates like age or prior therapy ().

Basic: How should researchers design a literature review to contextualize this compound within immunomodulatory drug development?

Answer:

  • Source Selection : Prioritize primary literature (e.g., ClinicalTrials.gov entries, peer-reviewed articles) over reviews. Exclude non-peer-reviewed platforms ().
  • Keyword Strategy : Use MeSH terms like “lenalidomide derivatives,” “nonanedioic acid pharmacokinetics,” and “immunomodulation” ( ).
  • Critical Appraisal : Assess study quality via CONSORT criteria for trials and SYRCLE for preclinical studies ( ).

Advanced: What experimental and computational approaches validate the anti-inflammatory mechanisms of this compound?

Answer:

  • Pathway Analysis : Perform RNA-seq on treated macrophages to map TNF-α/NF-κB suppression. Cross-validate with ChIP-seq for NF-κB DNA binding ( ).
  • Docking Studies : Use AutoDock Vina to predict binding poses of nonanedioic acid to CRBN, correlating with ubiquitination assay results ().
  • Cytokine Profiling : Quantify IL-6, IL-10, and IFN-γ via multiplex ELISA in serum samples from preclinical models ( ).

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